N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
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Overview
Description
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is a complex organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with an allyl group and a dinitro-trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.
Attachment of the Dinitro-Trifluoromethylphenyl Moiety: This step involves a nucleophilic aromatic substitution reaction where the piperidine derivative reacts with 2,6-dinitro-4-(trifluoromethyl)benzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro-oxides and carboxylic acids.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique chemical properties.
Mechanism of Action
The mechanism of action of N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or metabolic pathways.
Pathways Involved: It may modulate pathways related to redox reactions, leading to the generation of reactive oxygen species (ROS) or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide: shares similarities with other nitroaromatic compounds and piperidine derivatives.
Examples: 2,6-dinitro-4-(trifluoromethyl)aniline, N-allyl-4-piperidinecarboxamide.
Uniqueness
Chemical Structure: The combination of nitro, trifluoromethyl, and piperidine moieties makes it unique.
Reactivity: The presence of multiple reactive groups allows for diverse chemical transformations.
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O5/c1-2-5-20-15(24)10-3-6-21(7-4-10)14-12(22(25)26)8-11(16(17,18)19)9-13(14)23(27)28/h2,8-10H,1,3-7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJXEYTEWCRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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